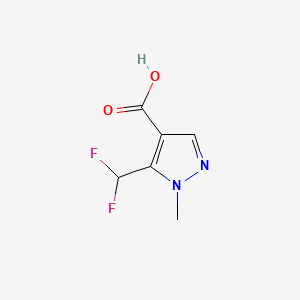

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción

5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1204298-65-6, Molecular Formula: C₆H₆F₂N₂O₂) is a fluorinated pyrazole derivative with significant applications in agrochemicals, particularly as a fungicidal intermediate . Its structure features a difluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring. The carboxylic acid moiety at the 4-position enhances its reactivity, enabling its use in synthesizing amide-based fungicides like those described in industrial chemical dictionaries . The compound’s molecular weight is 176.12 g/mol, and it is typically stored under dry, room-temperature conditions .

Propiedades

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)3(2-9-10)6(11)12/h2,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTXMUZEFPPHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679099 | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-65-6 | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Table 1: Isomer Ratios Under Varied Cyclization Conditions

| Catalyst | Temperature (°C) | 3-Isomer:5-Isomer Ratio | Yield (%) |

|---|---|---|---|

| KI | -30 to -20 | 95:5 | 75.9 |

| NaI | -30 to -25 | 94:6 | 77.1 |

| KI | -30 to -20 | 96:4 | 79.6 |

Data adapted from patent examples.

Post-Synthesis Isolation and Purification

Due to the low natural abundance of the 5-isomer in standard syntheses, purification strategies are critical.

Recrystallization Optimization

Recrystallization from aqueous alcohol solutions (35–65% ethanol/methanol) selectively isolates the 3-isomer, leaving the 5-isomer in the mother liquor. For instance:

-

40% aqueous ethanol : Reduces 5-isomer content to <0.5% in the final 3-isomer product.

-

35% aqueous methanol : Similar efficacy, with residual 5-isomer concentrations ≈0.4%.

To recover the 5-isomer, alternative solvents (e.g., acetonitrile-water mixtures) or chromatographic separation may be employed, though these methods remain underexplored in the literature.

Alternative Synthetic Pathways

Fluorination of Pyrazole Precursors

A patent describing the synthesis of 5-fluoro-1-alkyl-3-fluoroalkylpyrazoles suggests that fluorination agents like SF₄ or DAST could convert hydroxyl or carbonyl groups into difluoromethyl moieties. Applying this to 5-hydroxymethyl-1-methylpyrazole-4-carboxylic acid derivatives might yield the target compound, though no direct evidence exists in reviewed sources.

Halogen Exchange Reactions

The use of halogenated intermediates (e.g., 5-chloro derivatives) followed by fluorination has been proposed for analogous compounds. For example:

Extending this to difluoromethyl groups would require tailored fluorinating agents and conditions.

Industrial and Experimental Considerations

Scalability and Cost

Current methods prioritize the 3-isomer for commercial applications (e.g., fungicides), making large-scale 5-isomer production economically unviable. However, small-scale synthesis for research purposes faces these hurdles:

Análisis De Reacciones Químicas

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents for difluoromethylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Aplicaciones Científicas De Investigación

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of agrochemicals and other industrial applications.

Mecanismo De Acción

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere in medicinal chemistry. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Structural Variations and Substitution Patterns

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent groups at positions 1, 3, and 5. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1204298-65-6 | C₆H₆F₂N₂O₂ | 176.12 | 5-(difluoromethyl), 1-methyl |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | N/A | C₁₂H₁₀ClN₂O₂ | 252.67 | 5-chloro, 3-methyl, 1-phenyl |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | C₆H₅F₃N₂O₂ | 194.11 | 3-(trifluoromethyl), 1-methyl |

| 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 1384427-29-5 | C₇H₈F₂N₂O₂ | 190.15 | 5-(difluoromethyl), 1,3-dimethyl |

| 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1202993-11-0 | C₆H₅ClF₂N₂O₂ | 210.57 | 5-chloro, 3-(difluoromethyl), 1-methyl |

Key Observations :

- Fluorination Impact: The difluoromethyl group (CF₂H) in the target compound offers a balance of electronegativity and lipophilicity, enhancing membrane permeability compared to non-fluorinated analogs like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (MW: 264.27) .

- Chlorine Substitution : Chlorine at position 5 (e.g., 5-chloro-3-methyl-1-phenyl derivative) increases molecular weight and may alter antifungal specificity .

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (CF₃) in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases electron-withdrawing effects but may reduce solubility compared to CF₂H .

Physicochemical Properties

Notes:

- The target compound’s difluoromethyl group improves thermal stability compared to non-fluorinated analogs .

Antifungal Efficacy

The target compound’s amide derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides) show broad-spectrum antifungal activity by inhibiting fungal respiration . Comparatively:

- Chlorinated Analogs : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives exhibit activity against Botrytis cinerea but require higher doses than fluorinated analogs .

- Trifluoromethyl Derivatives : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid amides demonstrate stronger binding to fungal enzyme active sites due to CF₃’s electronegativity but may have higher toxicity .

Actividad Biológica

5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its biological activities, particularly in the field of agricultural fungicides. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with difluoromethyl and carboxylic acid functional groups. The molecular formula is C6H6F2N2O2, and it is primarily utilized as an intermediate in the synthesis of various fungicides.

Synthesis

The synthesis of this compound has been optimized over the years. Initially reported in 1993, the process involves treating ethyl ester derivatives with specific reagents to form the pyrazole ring, followed by hydrolysis to yield the desired acid .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit notable antifungal activity. A series of amides derived from this compound were tested against seven phytopathogenic fungi. Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (referred to as 9m) showed superior antifungal efficacy compared to the commercial fungicide boscalid .

Table 1: Antifungal Activity of Selected Derivatives

| Compound | Activity Against Fungi | Comparison to Boscalid |

|---|---|---|

| 9m | Higher | Yes |

| 9h | Moderate | No |

| 9k | Excellent | Yes |

The antifungal mechanism involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. This inhibition disrupts cellular respiration in fungi, leading to their death. Molecular docking studies have indicated that the carbonyl oxygen atom in compound 9m can form hydrogen bonds with residues in SDH, enhancing its binding affinity and efficacy .

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) models have been developed to better understand how structural modifications affect biological activity. For instance, variations in substituents on the pyrazole ring significantly influence antifungal potency. The presence of electron-withdrawing groups typically enhances activity by improving binding interactions with target enzymes .

Figure 1: QSAR Model Representation

QSAR Model (Note: This image is for illustrative purposes only.)

Case Studies

Several studies have explored the application of this compound in agricultural settings:

- Field Trials : In trials conducted on crops susceptible to Alternaria species, formulations containing derivatives of this compound demonstrated effective disease control compared to untreated controls.

- Environmental Impact Studies : Research indicates that while these compounds are effective against target pathogens, their metabolites can persist in agricultural environments, necessitating studies on their ecological impact and degradation pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate fluorinated reagents (e.g., difluoromethylating agents), followed by basic hydrolysis of the ester intermediate. Reaction parameters such as temperature (80–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., DMF-DMA for cyclization) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

Q. How can spectroscopic and crystallographic techniques validate the structural identity of this compound?

- Methodology :

- NMR/IR : - and -NMR confirm substituent positions (e.g., difluoromethyl at C5, methyl at N1). IR detects carboxylic acid O–H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–F bonds ~1.34 Å) and dihedral angles between the pyrazole ring and substituents. Space group assignments (e.g., monoclinic P2/c) and H-bonding networks (e.g., carboxylic acid dimerization) are also determined .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store under anhydrous conditions (sealed desiccator) at room temperature or 4°C. Avoid prolonged exposure to light or humidity, as the carboxylic acid group may undergo hydrolysis or decarboxylation. Purity degradation can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodology :

- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to compare frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Fluorine’s electronegativity increases electron-withdrawing effects, altering acidity (pKa ~2.5–3.0 for –COOH) and nucleophilic substitution kinetics .

- Experimental validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in esterification or amidation reactions. Use Hammett constants (σ for CFH ≈ 0.43) to quantify electronic effects .

Q. What strategies resolve contradictions between computational predictions and experimental data for tautomeric forms?

- Methodology :

- Tautomer analysis : Perform -NMR in DMSO-d to detect enol-keto equilibria. Theoretical IR/Raman spectra (via Gaussian 16) predict vibrational modes for each tautomer. X-ray crystallography definitively identifies the dominant solid-state form .

- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 25°C) reveal tautomerization barriers. Activation energy (ΔG) calculations align with Eyring plots derived from line-shape analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Derivatization : Synthesize analogs (e.g., amides, esters) via coupling reagents (EDC/HOBt). Test in vitro bioactivity (e.g., enzyme inhibition assays) to correlate substituent effects (e.g., CFH vs. CH) with potency .

- QSAR modeling : Use MOE or Schrodinger Suite to build regression models linking descriptors (logP, polar surface area) to activity. Validate predictions with in silico docking (e.g., AutoDock Vina) against target proteins .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the pyrazole core?

- Methodology :

- Isotopic labeling : Use -NMR to track fluorination patterns in reactions with Selectfluor®.

- Computational studies : Transition-state modeling (MP2/cc-pVTZ) identifies steric and electronic factors favoring substitution at C5 over C3. Natural bond orbital (NBO) analysis quantifies charge distribution at reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.